Physicochemical Balance of C8 Spacer
Azide-PEG9-amido-C8-Boc provides an intermediate molecular weight and carbon spacer length compared to its closest analogs, Azide-PEG9-amido-C4-Boc and Azide-PEG9-amido-C12-Boc. This differentiation is critical for modulating the overall size and hydrophobicity of the final PROTAC, which directly impacts cell permeability and solubility .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 722.91 g/mol |
| Comparator Or Baseline | Azide-PEG9-amido-C4-Boc: 666.80 g/mol; Azide-PEG9-amido-C12-Boc: ~779.0 g/mol |
| Quantified Difference | Approximately 56.11 g/mol heavier than C4 and 56.09 g/mol lighter than C12 |
| Conditions | Calculated from molecular formula |
Why This Matters
The intermediate size and hydrophobicity of the C8 linker allow researchers to fine-tune the overall physicochemical properties of a PROTAC, providing a middle-ground option between the more polar C4 and more lipophilic C12 variants during linker screening.
